molecular formula C12H14N2O B2643096 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone CAS No. 1352529-49-7

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone

Cat. No.: B2643096
CAS No.: 1352529-49-7
M. Wt: 202.257
InChI Key: HBKKGMWOGUTFDF-UHFFFAOYSA-N
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Description

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of indole-3-acetaldehyde with ethylenediamine under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Another method involves the use of indole-3-acetaldehyde and 2-aminoethanol in the presence of a reducing agent such as sodium borohydride. This reaction also proceeds through the formation of an imine intermediate, which is then reduced to form the final product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aminoethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups attached to the aminoethyl moiety.

Scientific Research Applications

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone can be compared with other similar compounds, such as:

    Indole-3-acetaldehyde: A precursor in the synthesis of this compound, known for its role in plant growth regulation.

    2-aminoethanol: A simple amino alcohol used in the synthesis of various compounds, including this compound.

    Ethanolamine: Another amino alcohol with similar chemical properties, used in the production of surfactants and pharmaceuticals.

The uniqueness of this compound lies in its specific indole structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[1-(2-aminoethyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12/h2-5,8H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKKGMWOGUTFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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